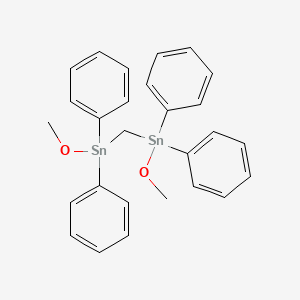
3,3,5,5-Tetraphenyl-2,6-dioxa-3,5-distannaheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetraphenyl-2,6-dioxa-3,5-distannaheptane is a chemical compound known for its unique structure and properties. It contains tin atoms within its molecular framework, making it a part of the organotin compounds family. These compounds are of significant interest due to their applications in various fields, including catalysis and materials science .
Preparation Methods
The synthesis of 3,3,5,5-Tetraphenyl-2,6-dioxa-3,5-distannaheptane typically involves the reaction of organotin precursors with phenyl-containing reagents. One common method includes the use of tin(IV) chloride and phenylmagnesium bromide under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield .
Chemical Reactions Analysis
3,3,5,5-Tetraphenyl-2,6-dioxa-3,5-distannaheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and phenyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The phenyl groups in the compound can be substituted with other functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
3,3,5,5-Tetraphenyl-2,6-dioxa-3,5-distannaheptane has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound’s organotin framework makes it a candidate for studying the biological activity of tin-containing compounds, including their potential use as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetraphenyl-2,6-dioxa-3,5-distannaheptane involves its interaction with molecular targets through its tin atoms. These interactions can lead to the formation of tin-carbon or tin-oxygen bonds, which are crucial in catalysis and other chemical processes. The compound’s ability to undergo oxidation and reduction reactions also plays a significant role in its mechanism of action .
Comparison with Similar Compounds
3,3,5,5-Tetraphenyl-2,6-dioxa-3,5-distannaheptane can be compared with other organotin compounds such as:
3,3,5,5-Tetraphenyl-2,6-dioxa-3,5-disilaheptane: Similar in structure but contains silicon atoms instead of tin, leading to different chemical properties and applications.
3,3,5,5-Tetramethoxy-2,6-dioxa-3,5-disilaheptane: Contains methoxy groups and silicon atoms, used in different industrial applications.
Properties
CAS No. |
90739-15-4 |
|---|---|
Molecular Formula |
C27H28O2Sn2 |
Molecular Weight |
621.9 g/mol |
IUPAC Name |
methoxy-[[methoxy(diphenyl)stannyl]methyl]-diphenylstannane |
InChI |
InChI=1S/4C6H5.2CH3O.CH2.2Sn/c4*1-2-4-6-5-3-1;2*1-2;;;/h4*1-5H;2*1H3;1H2;;/q;;;;2*-1;;2*+1 |
InChI Key |
DAKZXTCVLQDRCH-UHFFFAOYSA-N |
Canonical SMILES |
CO[Sn](C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)OC)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



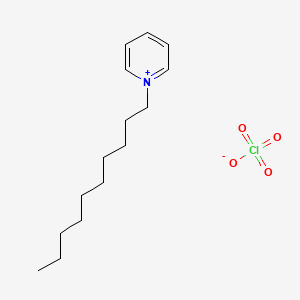

![1-(4-Methoxyphenyl)-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14371223.png)
![1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene](/img/structure/B14371224.png)

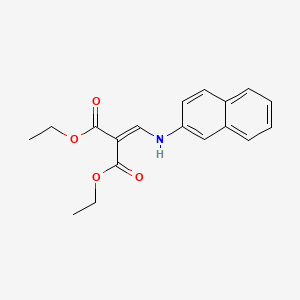
![3-Hydroxybicyclo[2.2.1]heptan-2-one](/img/structure/B14371244.png)
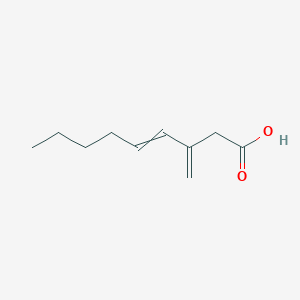
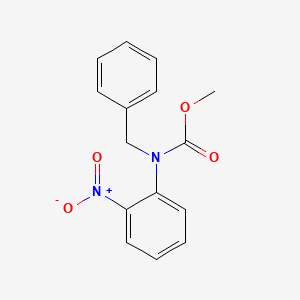
![10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14371269.png)

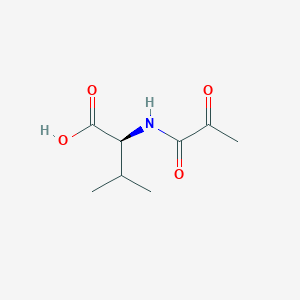
![[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14371296.png)
